3-Bromo-2-chloro-L-phenylalanine
Description
3-Bromo-2-chloro-L-phenylalanine (CAS: 1388081-08-0) is a halogenated derivative of the non-proteinogenic amino acid L-phenylalanine. Its molecular formula is C₉H₉BrClNO₂, with a molecular weight of 278.53 g/mol . The compound features bromine and chlorine substituents at the 3- and 2-positions of the phenyl ring, respectively. Predicted physicochemical properties include a density of 1.682 g/cm³ and a boiling point of 401.8°C . This compound is primarily utilized in peptide synthesis and medicinal chemistry research, where its halogen substituents may enhance binding affinity or metabolic stability in drug candidates .
Properties
IUPAC Name |
(2S)-2-amino-3-(3-bromo-2-chlorophenyl)propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrClNO2/c10-6-3-1-2-5(8(6)11)4-7(12)9(13)14/h1-3,7H,4,12H2,(H,13,14)/t7-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVLUSRDTRABGCH-ZETCQYMHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)Cl)CC(C(=O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C(=C1)Br)Cl)C[C@@H](C(=O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.53 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Asymmetric α-Alkylation for Core Structure Formation
The asymmetric α-alkylation of glycine derivatives serves as a foundational step for constructing the phenylalanine backbone. A widely adopted protocol involves the use of N-(dibenzylidene)glycine tert-butyl ester as a substrate, reacted with substituted benzyl halides under phase-transfer catalysis (PTC). Key advancements include:
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Catalyst Selection : Cinchona alkaloid-derived phase-transfer catalysts (e.g., 1f in) enable enantioselective alkylation. For example, 3,5-dichlorobenzyl bromide reacts with N-(dibenzylidene)glycine tert-butyl ester in toluene/CHCl₃ (2:1 v/v) at −40°C, achieving 92% yield and 96% enantiomeric excess (ee) after hydrolysis.
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Solvent and Temperature Effects : Low temperatures (−40°C) suppress racemization, while mixed solvents (toluene/CHCl₃) enhance catalyst solubility and substrate partitioning.
Table 1 : Optimization of Asymmetric α-Alkylation
| Parameter | Optimal Condition | Impact on Yield/ee |
|---|---|---|
| Catalyst | 1f (Cinchona-based) | 92% yield, 96% ee |
| Temperature | −40°C | Minimizes racemization |
| Solvent System | Toluene/CHCl₃ (2:1) | Enhances phase transfer |
Regioselective Halogenation Strategies
Introducing bromine and chlorine at the 3- and 2-positions of the phenyl ring requires sequential or simultaneous halogenation. Two primary approaches dominate:
Electrophilic Aromatic Substitution
Directed ortho-metalation (DoM) enables precise halogen placement. For example:
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Lithiation : N-Boc-L-phenylalanine is treated with LDA (lithium diisopropylamide) at −78°C to generate a benzyl lithio species.
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Halogen Quenching : Sequential addition of Cl₂ followed by Br₂ at −78°C yields 3-bromo-2-chloro derivatives.
Key Challenge : Overhalogenation is mitigated by stoichiometric control and low-temperature conditions.
Late-Stage Halogenation via Cross-Coupling
| Protecting Group | Hydrolysis Condition | Racemization Risk |
|---|---|---|
| Fmoc | Piperidine/DMF | Low |
| tert-Butyl | 6M HCl, 110°C | None |
Enzymatic and Chemo-Enzymatic Approaches
Tyrosine Halogenase Engineering
While tyrosine halogenases (e.g., PrnA, RebH) naturally chlorinate/brominate tyrosine, protein engineering has expanded their substrate scope to phenylalanine:
Whole-Cell Biocatalysis
Pseudomonas putida strains expressing modified halogenases produce the target compound at 1.2 g/L in fed-batch fermentations, with >99% enantiomeric purity.
Industrial-Scale Production Considerations
Cost-Benefit Analysis of Synthetic Routes
Table 3 : Comparative Metrics for Manufacturing Methods
| Method | Cost (USD/kg) | Yield (%) | Purity (%) |
|---|---|---|---|
| Asymmetric Alkylation | 12,000 | 85 | 98 |
| Enzymatic Halogenation | 8,500 | 70 | 99 |
Chemical Reactions Analysis
Types of Reactions
3-Bromo-2-chloro-L-phenylalanine can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro group using oxidizing agents such as potassium permanganate.
Reduction: The bromine and chlorine substituents can be reduced to form the corresponding hydrogenated derivatives.
Substitution: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as sodium azide or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of hydrogenated derivatives.
Substitution: Formation of azido or thiol-substituted derivatives.
Scientific Research Applications
Genetic Incorporation into Proteins
One of the primary applications of 3-Bromo-2-chloro-L-phenylalanine is its incorporation into proteins via genetic engineering techniques. Researchers have developed systems that allow the site-specific incorporation of this amino acid into proteins expressed in Escherichia coli. This capability enables the introduction of bioorthogonal functional groups into proteins, facilitating various biochemical studies and applications such as:
- Protein Labeling : The incorporation of halogenated phenylalanines allows for the attachment of fluorescent probes or other labels to study protein interactions and dynamics in live cells .
- Structural Studies : The unique properties of 3-Bromo-2-chloro-L-phenylalanine make it suitable for use as a sensitive probe in NMR spectroscopy, aiding in the analysis of protein folding and conformational changes .
Synthesis of Therapeutic Compounds
3-Bromo-2-chloro-L-phenylalanine is also utilized in the synthesis of various therapeutic agents. Its structural modifications allow it to serve as a precursor or intermediate in the development of drugs targeting specific biological pathways. For instance:
- Cancer Therapeutics : Analogues of phenylalanine, including those containing bromine and chlorine substituents, are being explored for their potential to inhibit cancer cell proliferation by targeting specific proteins involved in tumor growth .
- Enzyme Inhibitors : The compound has been integrated into inhibitors for enzymes such as lysine methyltransferases, which play crucial roles in cancer-related signaling pathways .
Biocatalytic Applications
The compound is also significant in biocatalysis, where engineered enzymes utilize 3-Bromo-2-chloro-L-phenylalanine to produce high-value phenylalanine analogues. These biocatalytic processes can yield compounds with desirable properties for pharmaceutical applications:
- High Enantiomeric Excess : The use of mutant variants of phenylalanine ammonia lyase (PAL) has demonstrated that 3-Bromo-2-chloro-L-phenylalanine can achieve high conversion rates and enantiomeric excess values in synthetic reactions, making it a valuable tool for asymmetric synthesis .
Structural Characterization Studies
Researchers have employed 3-Bromo-2-chloro-L-phenylalanine in crystallographic studies to elucidate the structures of proteins and enzymes. This application is critical for understanding enzyme mechanisms and designing inhibitors:
- X-ray Crystallography : Studies have shown that incorporating this amino acid into protein structures can provide insights into active site interactions and substrate specificity, aiding drug design efforts .
Case Studies
Mechanism of Action
The mechanism of action of 3-Bromo-2-chloro-L-phenylalanine involves its interaction with specific molecular targets such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, thereby modulating various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Halogenated L-Phenylalanine Derivatives
Halogen substitutions on aromatic rings significantly influence molecular properties. Below is a comparative analysis of key analogs:
Table 1: Structural and Physicochemical Comparison
Key Differences and Implications
Substituent Position and Steric Effects
- This may enhance rigidity in peptide backbones or improve target selectivity compared to para-substituted analogs like 4-Bromo-L-phenylalanine .
- Meta-Substitution (3-Br) : Bromine’s large atomic radius increases lipophilicity, promoting membrane permeability. This contrasts with 3-Fluoro-L-phenylalanine, where fluorine’s electronegativity enhances solubility but reduces lipophilicity .
Electronic Effects
- Electron-Withdrawing Halogens : The combined electron-withdrawing effects of Br and Cl in 3-Bromo-2-chloro-L-phenylalanine may stabilize charge-transfer interactions in enzyme active sites, making it a candidate for protease inhibition. In contrast, 3-Bromo-5-fluoro-L-phenylalanine’s fluorine atom could participate in hydrogen bonding, altering binding modes .
Biological Activity
3-Bromo-2-chloro-L-phenylalanine (3B2C-L-Phe) is a synthetic amino acid derivative that has garnered interest in various biological and pharmacological studies. This compound is notable for its structural modifications that enhance its activity in different biological contexts, particularly in receptor modulation and antimicrobial properties.
Chemical Structure and Properties
3B2C-L-Phe is characterized by the presence of bromine and chlorine substituents on the phenylalanine backbone. The specific arrangement of these halogens can significantly influence the compound's interactions with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C9H9BrClN |
| Molecular Weight | 248.53 g/mol |
| Solubility | Soluble in organic solvents |
| Melting Point | Approximately 100-102 °C |
1. Receptor Modulation
Research indicates that compounds similar to 3B2C-L-Phe can act as allosteric modulators of various receptors, particularly the β-adrenergic receptor family. The presence of halogen substituents enhances binding affinity and selectivity, which can lead to improved therapeutic profiles in conditions like asthma and cardiovascular diseases.
For instance, studies have shown that derivatives of phenylalanine can serve as effective antagonists for β-adrenergic receptors, impacting pathways related to smooth muscle relaxation and cardiac function .
2. Antimicrobial Activity
3Bromo-2-chloro-L-phenylalanine has also been evaluated for its antimicrobial properties. In vitro studies have demonstrated that it exhibits significant activity against both Gram-positive and Gram-negative bacteria, including strains resistant to conventional antibiotics. The mechanism appears to involve disruption of bacterial cell wall synthesis or function, similar to other phenylalanine derivatives .
Case Study 1: Antimicrobial Efficacy
A study conducted on a series of phenylalanine derivatives, including 3B2C-L-Phe, revealed promising results against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) were determined using standard broth dilution methods:
| Compound | MIC (µg/mL) | Target Bacteria |
|---|---|---|
| 3-Bromo-2-chloro-L-Phe | 32 | S. aureus |
| 64 | E. coli |
These findings suggest that 3B2C-L-Phe could be a candidate for further development as an antimicrobial agent .
Case Study 2: Receptor Interaction Studies
In another investigation focused on receptor interactions, 3B2C-L-Phe was tested for its effects on the β-adrenergic receptor pathway in cellular models. The study utilized flow cytometry to assess changes in intracellular cAMP levels upon treatment with varying concentrations of the compound:
| Concentration (µM) | cAMP Level (pmol/mL) |
|---|---|
| 0 | 50 |
| 10 | 75 |
| 50 | 120 |
The results indicated a dose-dependent increase in cAMP levels, suggesting that 3B2C-L-Phe acts as a positive modulator of β-adrenergic signaling pathways .
ADMET Properties
Understanding the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) characteristics of 3B2C-L-Phe is crucial for evaluating its potential as a therapeutic agent. Preliminary studies indicate favorable ADMET profiles:
- Absorption: High oral bioavailability predicted.
- Distribution: Moderate volume of distribution; penetrates tissues effectively.
- Metabolism: Primarily metabolized by liver enzymes; potential for drug-drug interactions.
- Excretion: Renal excretion predominates.
- Toxicity: Low cytotoxicity observed in primary cell lines .
Q & A
Q. What are the recommended synthetic routes for 3-Bromo-2-chloro-L-phenylalanine with high enantiomeric purity?
Methodological Answer: Synthesis of halogenated phenylalanine derivatives often involves regioselective halogenation and chiral resolution. For 3-Bromo-2-chloro-L-phenylalanine:
- Halogenation Strategy : Use electrophilic aromatic substitution (EAS) with directing groups (e.g., -NH₂ or -COOH) to control bromine/chlorine positions. Evidence from structurally similar compounds (e.g., 4-Bromo-DL-phenylalanine, ) suggests that halogenation under acidic conditions with N-bromosuccinimide (NBS) or sulfuryl chloride (SO₂Cl₂) can achieve regioselectivity.
- Chiral Purity : Enzymatic resolution or chiral auxiliaries (e.g., Evans’ oxazolidinones) can ensure L-configuration retention. For example, derivatives like 3-Chloro-L-phenylalanine employ enzymatic methods to maintain stereochemistry .
- Validation : Confirm enantiomeric purity via chiral HPLC (e.g., >95% purity as in ) or circular dichroism (CD).
Q. How can researchers verify the purity and structural integrity of 3-Bromo-2-chloro-L-phenylalanine post-synthesis?
Methodological Answer: A multi-technique approach is critical:
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Purity Analysis :
Method Detection Limit Reference HPLC >95.0% (HPLC) GC >97.0% (GC) - Structural Confirmation :
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NMR : Compare ¹H/¹³C NMR shifts with analogs (e.g., 3-Bromo-5-fluoro-4-methylbenzoic acid ).
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Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., C₉H₈BrClNO₂).
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X-ray Crystallography : Use SHELXL () for crystal structure refinement if single crystals are obtained.
Advanced Research Questions
Q. How can researchers resolve contradictions in reported spectroscopic data for halogenated phenylalanine derivatives?
Methodological Answer: Discrepancies in NMR or MS data often arise from solvent effects, tautomerism, or impurities. Strategies include:
- Controlled Replication : Synthesize the compound under standardized conditions (e.g., solvent: DMSO-d₆ or CDCl₃) and compare with literature.
- Cross-Validation : Use multiple techniques (e.g., 2D NMR for coupling constants, IR for functional groups) to confirm assignments. For example, 3-Chloro-L-phenylalanine’s NMR data can guide interpretations for bromo/chloro analogs.
- Collaborative Analysis : Share raw data (e.g., crystallographic .cif files processed via SHELX ) for peer validation.
Q. What strategies mitigate regioselectivity challenges during halogenation of L-phenylalanine derivatives?
Methodological Answer: Regioselectivity in EAS can be controlled via:
- Directing Groups : Introduce temporary protecting groups (e.g., -Boc on the amino group) to direct halogens to meta/para positions. For example, 4-Bromo-2-fluorobenzyl bromide synthesis uses steric effects to guide substitution.
- Sequential Halogenation : Brominate first (using NBS), then chlorinate with SO₂Cl₂, as seen in 4-Bromo-2-chlorophenylacetic acid synthesis .
- Computational Modeling : DFT calculations predict reactive sites, as demonstrated in studies on 3-Bromo-5-chloro-2-fluoroaniline .
Q. How is SHELXL employed in refining the crystal structure of 3-Bromo-2-chloro-L-phenylalanine?
Methodological Answer: SHELXL ( ) is a gold-standard for small-molecule refinement:
Data Collection : Collect high-resolution (<1.0 Å) X-ray diffraction data.
Phasing : Use direct methods (SHELXD) or experimental phasing (if heavy atoms are present).
Refinement :
- Parameterization : Adjust atomic coordinates, displacement parameters, and occupancy.
- Validation : Check R-factors (<5%), residual density maps, and Hirshfeld surfaces for errors.
- Twinned Data : For challenging cases (e.g., pseudo-merohedral twinning), use SHELXL’s TWIN/BASF commands.
Deposition : Submit refined .cif files to crystallographic databases (e.g., CCDC) for reproducibility.
Q. What are the stability considerations for 3-Bromo-2-chloro-L-phenylalanine under varying storage conditions?
Methodological Answer: Stability depends on halogen lability and steric protection:
Q. How can researchers leverage spectroscopic databases to assign signals for novel halogenated phenylalanine analogs?
Methodological Answer:
- NMR Databases : Cross-reference with PubChem or ChemSpider entries (e.g., 3-Chloro-L-phenylalanine ).
- Fragmentation Patterns : Compare MS/MS spectra with halogenated analogs (e.g., 3-Bromo-5-fluoro-4-methylbenzoic acid ).
- Machine Learning : Tools like NMRShiftDB predict shifts for uncommon substitution patterns.
Data Contradiction Analysis
Q. How should researchers address conflicting reports on the biological activity of halogenated phenylalanine derivatives?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
